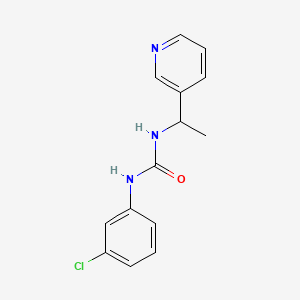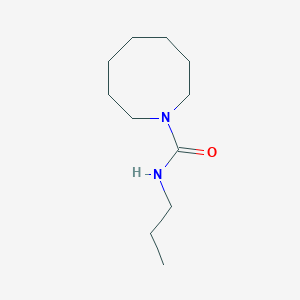
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea, also known as CPEU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPEU belongs to the class of urea derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea is not fully understood, but it is believed to act through various pathways. In cancer cells, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to exhibit various biochemical and physiological effects. In cancer cells, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the expression of certain genes involved in cell proliferation and survival. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has also been shown to exhibit anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea is its potential therapeutic applications in various fields of medicine. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to exhibit low toxicity in animal studies, making it a potential candidate for further development. However, one limitation of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea is its limited solubility in water, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
For 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea research include the development of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea as a potential anti-cancer agent and the development of more soluble formulations of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea.
Synthesemethoden
The synthesis of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea involves the reaction of 3-chloroaniline with 3-(pyridin-3-yl)prop-2-en-1-ol in the presence of urea and a catalyst. The reaction occurs in a solvent, such as ethanol or methanol, and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been studied for its anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(1-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10(11-4-3-7-16-9-11)17-14(19)18-13-6-2-5-12(15)8-13/h2-10H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRMHAUTOYGYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)



![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)


![1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)
![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)
![1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)

![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)